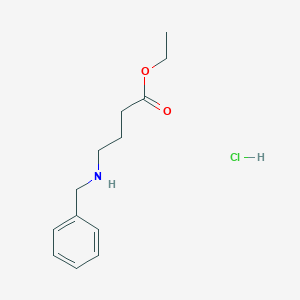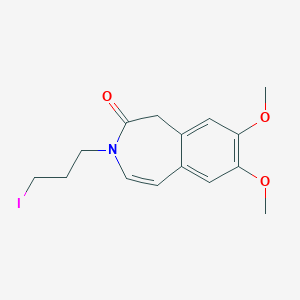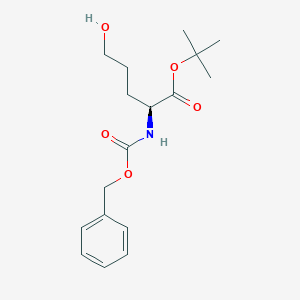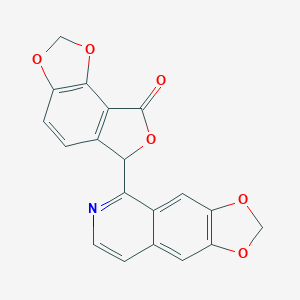
N-(3-Fluorobencil)etano-1,2-diamina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Investigación Proteómica
N-(3-Fluorobencil)etano-1,2-diamina: se utiliza en la proteómica, que es el estudio a gran escala de proteínas, en particular sus estructuras y funciones . Este compuesto se puede utilizar como reactivo en la identificación y cuantificación de proteínas, lo que ayuda a comprender los procesos celulares a nivel molecular.
Producción Biofarmacéutica
El papel del compuesto en la producción biofarmacéutica es significativo, ya que puede estar involucrado en la síntesis de ingredientes farmacéuticos activos (API) o como intermedio en el proceso de producción .
Mecanismo De Acción
N-(3-Fluorobenzyl)ethane-1,2-diamine acts as an electron donor in chemical reactions, allowing for the transfer of electrons from a molecule to another. This allows for the formation of new molecules, which can then be used in further reactions. In addition, N-(3-Fluorobenzyl)ethane-1,2-diamine can act as a catalyst in certain reactions, allowing for the reaction to proceed at a faster rate.
Biochemical and Physiological Effects
N-(3-Fluorobenzyl)ethane-1,2-diamine has been studied for its biochemical and physiological effects. It has been found to act as an antioxidant and to inhibit the formation of free radicals. In addition, N-(3-Fluorobenzyl)ethane-1,2-diamine has been found to have anti-inflammatory and anti-cancer properties. It has also been found to have anti-bacterial, anti-viral, and anti-fungal properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using N-(3-Fluorobenzyl)ethane-1,2-diamine in laboratory experiments is its versatility. It can be used in a variety of reactions and as a building block for larger molecules. In addition, it is relatively inexpensive and easy to obtain. However, N-(3-Fluorobenzyl)ethane-1,2-diamine is toxic and should be handled with caution.
Direcciones Futuras
There are a number of potential future directions for research involving N-(3-Fluorobenzyl)ethane-1,2-diamine. One potential area of research is the development of new synthesis methods for the compound. Another area of research is the exploration of new applications for the compound, such as the development of new pharmaceuticals or other organic compounds. Additionally, more research could be done to explore the biochemical and physiological effects of N-(3-Fluorobenzyl)ethane-1,2-diamine, as well as its potential toxicity. Finally, further research could be done to explore the potential for N-(3-Fluorobenzyl)ethane-1,2-diamine to act as a catalyst in certain reactions.
Métodos De Síntesis
N-(3-Fluorobenzyl)ethane-1,2-diamine can be synthesized from 1-chloro-3-fluorobenzene and ethylene diamine. The reaction is carried out in an aqueous medium at a temperature of 150°C. The reaction is catalyzed by a base, such as sodium hydroxide or potassium hydroxide. The reaction proceeds in two steps: the first step involves the formation of a 1,2-diaminobenzene intermediate, and the second step involves the formation of the desired product, N-(3-Fluorobenzyl)ethane-1,2-diamine.
Propiedades
IUPAC Name |
N'-[(3-fluorophenyl)methyl]ethane-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FN2/c10-9-3-1-2-8(6-9)7-12-5-4-11/h1-3,6,12H,4-5,7,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPQMQZYIHOTTEL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CNCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13FN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30562641 |
Source


|
| Record name | N~1~-[(3-Fluorophenyl)methyl]ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30562641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
123566-39-2 |
Source


|
| Record name | N~1~-[(3-Fluorophenyl)methyl]ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30562641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![12,13-Dihydro-3,9-dichloro-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B180378.png)
![({5-[(2-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetic acid](/img/structure/B180380.png)


![8-Chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B180387.png)





![6-Azaspiro[4.5]decane](/img/structure/B180396.png)


